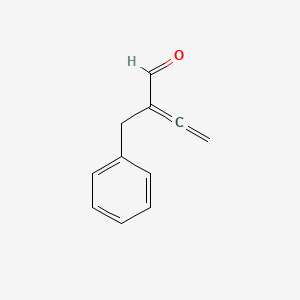

2-Benzylbuta-2,3-dienal

Description

Structural Classification and Significance of Allene-Containing Aldehydes in Synthetic Chemistry

Allenes are organic compounds characterized by a central carbon atom connected to two adjacent carbon atoms by double bonds. wikipedia.org This "cumulated" diene system results in a unique linear geometry at the central sp-hybridized carbon and perpendicular planes for the two terminal sp2-hybridized carbons. wikipedia.org The presence of both an aldehyde (a formyl group, R-CHO) and an allene (B1206475) within the same molecule, as seen in 2-benzylbuta-2,3-dienal, creates a highly versatile synthetic building block. sigmaaldrich.com

Allene-containing aldehydes are significant in synthetic chemistry for several reasons:

Diverse Reactivity: The allene group can participate in various reactions, including cycloadditions, nucleophilic additions, and transition metal-catalyzed transformations. wikipedia.orgmdpi.com The aldehyde group is also highly reactive, readily undergoing nucleophilic attack. sigmaaldrich.com This dual reactivity allows for a wide range of chemical manipulations.

Chirality: Substituted allenes can exhibit axial chirality, a feature that can be transferred to create central chirality in the products of their reactions. acs.orgacs.org This is particularly valuable in asymmetric synthesis, where the creation of specific stereoisomers is crucial.

Precursors to Complex Molecules: The unique structural and reactive properties of allene-containing aldehydes make them ideal starting materials for the synthesis of complex natural products and other biologically active molecules. acs.orglookchem.com Over 150 natural products are known to contain an allene or cumulene fragment. acs.org

Overview of Research Trajectories for Complex Organic Building Blocks Incorporating Allene and Aldehyde Functionalities

Research into complex organic building blocks that feature both allene and aldehyde functionalities is a dynamic and expanding area of organic chemistry. researchgate.netacs.org The primary goal is to develop efficient and selective methods for synthesizing these compounds and to explore their subsequent transformations into more complex and valuable molecules. acs.org

Key research trajectories include:

Development of Novel Synthetic Methods: Chemists are continuously exploring new ways to synthesize allene-containing aldehydes. acs.orgorganic-chemistry.org This includes the development of milder and more efficient catalytic systems, often employing transition metals. acs.org For instance, a visible-light-mediated method has been developed for producing α-allenic aldehydes and ketones from homopropargylic alcohols. researchgate.net

Exploration of Cycloaddition Reactions: Allenes are excellent substrates for various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. wikipedia.orgmdpi.com Research is focused on controlling the regio- and stereoselectivity of these reactions to produce specific cyclic and heterocyclic structures. acs.org For example, the reaction of allenoates with salicyl N-phosphonyl imines can yield functionalized 4H-chromenes. nih.govrsc.org

Asymmetric Catalysis: A major focus is the development of asymmetric catalytic methods to synthesize enantiomerically enriched allene-containing compounds. acs.org This involves the use of chiral catalysts to control the stereochemical outcome of reactions.

Applications in Total Synthesis: Allene-containing aldehydes are being utilized as key intermediates in the total synthesis of natural products and other biologically active molecules. acs.org Their unique reactivity allows for the efficient construction of complex molecular frameworks.

Investigation of Novel Reactivity: Researchers are also investigating new and unexpected reaction pathways of allene-containing aldehydes. For example, phosphine-catalyzed annulation reactions have been developed to synthesize highly functionalized cyclopentenes and dihydropyrones. acs.orgacs.org

The continued exploration of the synthesis and reactivity of compounds like this compound and other allene-containing aldehydes promises to provide new and powerful tools for the construction of complex organic molecules. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O |

|---|---|

Molecular Weight |

158.20 g/mol |

InChI |

InChI=1S/C11H10O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9H,1,8H2 |

InChI Key |

ILOJNPDJWLYAMG-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C(CC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzylbuta 2,3 Dienal

Catalytic Oxidation Routes from Corresponding Allene-Bearing Alcohols

A primary strategy for the synthesis of 2-Benzylbuta-2,3-dienal is the selective oxidation of its corresponding alcohol, 2-benzylbuta-2,3-dien-1-ol. This approach preserves the delicate allenic structure while converting the primary alcohol to an aldehyde. Aerobic oxidation, which uses molecular oxygen from the air as the terminal oxidant, is a particularly attractive green chemistry approach. sci-hub.st

Iron Nitrate (B79036) Nonahydrate-Mediated Aerobic Oxidation Systems for Dienols

A highly effective and practical catalyst system for the aerobic oxidation of a wide spectrum of alcohols, including challenging substrates like allenols (dienols), employs iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]. sci-hub.st This method stands out for its operational simplicity, utilizing ambient air as the oxidant at room temperature. organic-chemistry.org The iron catalyst, in conjunction with co-catalysts, facilitates the conversion of the allene-bearing alcohol to this compound efficiently. sci-hub.st

The system is notable for its broad substrate scope, proving effective not only for simple alkyl and benzylic alcohols but also for propargylic and allenic alcohols, for which general aerobic oxidation protocols were previously lacking. sci-hub.st Mechanistic studies suggest a process involving a cascade of redox reactions where the iron center plays a crucial role in activating molecular oxygen and regenerating the active catalytic species. nih.govresearchgate.net

Role of 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) and Inorganic Chlorides in Oxidative Processes

The success of the iron nitrate-mediated oxidation hinges on the cooperative action of co-catalysts, namely 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and an inorganic chloride salt such as sodium chloride (NaCl). sci-hub.st

TEMPO: This stable nitroxyl (B88944) radical acts as the primary oxidizing agent for the alcohol. beilstein-journals.orgamazonaws.com In the catalytic cycle, TEMPO is first oxidized to its N-oxoammonium salt form. This species is the active oxidant that directly reacts with the alcohol (e.g., 2-benzylbuta-2,3-dien-1-ol) to yield the corresponding aldehyde (this compound) and the reduced hydroxylamine (B1172632) form of TEMPO (TEMPO-H). nih.gov The iron nitrate system then facilitates the re-oxidation of TEMPO-H back to TEMPO, allowing the catalytic cycle to continue. researchgate.net This approach avoids the over-oxidation of the aldehyde to a carboxylic acid, a common side reaction in many oxidation processes. organic-chemistry.orgorganic-chemistry.org

Inorganic Chlorides (NaCl): The addition of a catalytic amount of sodium chloride has been observed to significantly expedite the reaction. sci-hub.st While the precise mechanism of this acceleration is complex, it is proposed that the chloride ions may influence the coordination sphere of the iron catalyst or participate in the regeneration of the active nitrogen oxide species (NO and NO₂) that are involved in the catalytic turnover. The presence of NaCl allows the reactions to proceed efficiently at room temperature and complete within a few hours for most substrates. sci-hub.st

Reaction Conditions and Yield Optimization for this compound Synthesis

The synthesis of allene (B1206475) aldehydes via the Fe(NO₃)₃/TEMPO/NaCl system is performed under mild and practical conditions. Optimization studies have established efficient protocols for achieving high yields. For the oxidation of the precursor 2-benzylbuta-2,3-dien-1-ol, the reaction is typically carried out at room temperature in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE), open to the air or under an oxygen atmosphere (1 atm). sci-hub.st The combination of catalysts is crucial for the high efficiency of the transformation.

A representative procedure involves stirring the allenic alcohol with catalytic amounts of Fe(NO₃)₃·9H₂O, TEMPO, and NaCl. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a simple workup and purification by column chromatography typically yield the pure allenic aldehyde.

Table 1: Optimized Reaction Conditions for the Aerobic Oxidation of 2-Benzylbuta-2,3-dien-1-ol

| Parameter | Value |

| Substrate | 2-Benzylbuta-2,3-dien-1-ol |

| Catalyst System | Fe(NO₃)₃·9H₂O / TEMPO / NaCl |

| Oxidant | Air (O₂) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Reaction Time | 3 hours |

| Isolated Yield | 92% |

| Data sourced from a general protocol for the oxidation of allenols. sci-hub.st |

Exploration of Alternative Synthetic Pathways to Allene-Aldehyde Motifs

Beyond the direct oxidation of allenols, other synthetic strategies can be employed to construct the allene-aldehyde motif. These methods often involve the formation of the allene structure through different chemical transformations.

One potential pathway involves the reaction of terminal alkynes with aldehydes in the presence of a zinc iodide (ZnI₂) catalyst and morpholine (B109124) as a base. This reaction proceeds through a propargylic amine intermediate, which then undergoes a hydride transfer and β-elimination to furnish the allene structure. organic-chemistry.org By carefully selecting the starting alkyne and aldehyde, this method could be adapted to produce allene-aldehydes.

Radical transformations also offer a route to allenes. The 1,4-difunctionalization of 1,3-enynes can simultaneously introduce two functional groups across the conjugated system to form a substituted allene. nih.gov For instance, copper-catalyzed reactions involving the ring-opening of cyclobutanone (B123998) oxime esters can generate cyanoalkyl radicals that add to 1,3-enynes, leading to the synthesis of functionalized allenes under mild conditions. nih.gov While not a direct route to aldehydes, the functional groups introduced could serve as precursors that can be later converted to an aldehyde moiety.

Another approach is the Peterson allenation reaction, which utilizes β-silylallylic alcohols. The lithium alkoxides of these compounds can undergo elimination to yield allenes. organic-chemistry.org This method could potentially be used to construct the allene backbone, with subsequent functional group manipulation to install the aldehyde.

Mechanistic Investigations of 2 Benzylbuta 2,3 Dienal Reactivity

Unveiling Reaction Mechanisms through Key Intermediates Identification

The elucidation of reaction mechanisms often hinges on the successful identification and characterization of transient intermediates. In the context of reactions involving allene (B1206475) aldehydes like 2-benzylbuta-2,3-dienal, several types of key intermediates have been proposed and studied, primarily through analogous systems. The nature of these intermediates is highly dependent on the reaction conditions and the type of catalyst employed.

One common class of intermediates in phosphine-catalyzed transformations of allenes are zwitterionic species . The hallmark of nucleophilic phosphine (B1218219) catalysis is the initial addition of the phosphine to an electrophilic starting material, which in the case of an allene, produces a reactive zwitterionic intermediate. nih.gov For a compound like this compound, a phosphine catalyst would likely add to the central carbon of the allene, generating a vinylphosphonium species with a corresponding carbanion. This intermediate can then undergo various subsequent reactions.

In contrast, reactions catalyzed by transition metals may proceed through organometallic intermediates or involve radical species . For instance, iridium-catalyzed reductive coupling of allene with aldehydes has been shown to involve diastereomeric π-allyliridium complexes. nih.gov These complexes arise from the hydrometalation of the allene. nih.gov Similarly, cobalt-based systems are known to generate carbene radicals which exhibit nucleophilic radical-type reactivity. nih.gov The formation of a γ-radical intermediate is often observed in the stepwise addition of these carbene radicals to π-bonds. nih.gov

The table below summarizes key intermediates identified in reactions of analogous allene and aldehyde systems, which can be extrapolated to predict the behavior of this compound.

| Intermediate Type | Precursors/Catalyst | Reaction Type | Potential Role in this compound Reactions |

| Zwitterionic Intermediate | Phosphine catalyst | Nucleophilic catalysis, Annulations | Formation of a vinylphosphonium zwitterion upon phosphine addition to the allene moiety. |

| π-Allyliridium Complex | Iridium catalyst | Reductive Aldehyde Allylation | Formation via hydrometalation of the allene, leading to coupling with the aldehyde. nih.gov |

| Carbene Radical | Cobalt catalyst | Radical Cycloadditions | Generation of radical intermediates for intra- or intermolecular transformations. nih.gov |

Understanding Catalytic Roles and Proposed Pathways in Allene Transformations

Catalysts play a pivotal role in directing the reactivity of allenes, enabling a wide range of transformations with high selectivity. The choice of catalyst dictates the reaction pathway and the nature of the products formed from substrates like this compound.

Phosphine organocatalysis has emerged as a powerful tool for the transformation of allenes. nih.gov In a typical catalytic cycle, the nucleophilic phosphine adds to the allene to form a zwitterionic intermediate. This intermediate can then act as a nucleophile or a Brønsted base, facilitating a variety of reactions such as cycloadditions and annulations. For this compound, a phosphine catalyst could initiate a cascade reaction involving both the allene and aldehyde functionalities.

Transition metal catalysis offers a complementary approach to functionalizing allenes. Iridium catalysts, for example, have been successfully employed in the enantioselective reductive coupling of allene with aldehydes. nih.gov The proposed catalytic cycle involves the formation of an iridium hydride species, which then undergoes hydrometalation of the allene to form a π-allyliridium intermediate. This intermediate then reacts with the aldehyde, and subsequent steps regenerate the active catalyst. nih.gov A proposed pathway for the iridium-catalyzed intramolecular reaction of a generic allene-aldehyde is depicted below, which could be applicable to this compound under appropriate conditions.

Step 1: Oxidative addition of a suitable iridium precursor to generate an active iridium hydride species. Step 2: Coordination of the allene moiety of this compound to the iridium center. Step 3: Hydrometalation to form a π-allyliridium intermediate. Step 4: Intramolecular nucleophilic attack of the allyl group onto the coordinated aldehyde. Step 5: Reductive elimination to release the product and regenerate the active catalyst.

Other transition metals like palladium and copper are also effective catalysts for allene transformations. Palladium catalysts are particularly useful for cross-coupling reactions, while copper catalysts are employed in reactions such as the Crabbé allene synthesis, which involves the reaction of terminal alkynes, aldehydes, and amines. chem-station.com

The following table outlines different catalytic systems and their proposed roles in the transformation of allene-containing molecules.

| Catalyst System | Type of Transformation | Proposed Role of Catalyst |

| Tertiary Phosphines | Annulations, Cycloadditions | Acts as a nucleophile to generate a reactive zwitterionic intermediate. nih.gov |

| Iridium Complexes | Reductive Allylation | Forms a π-allyliridium intermediate via hydrometalation of the allene. nih.gov |

| Palladium Complexes | Cross-Coupling Reactions | Facilitates oxidative addition and reductive elimination steps. |

| Copper Salts | Allenation Reactions | Activates the alkyne and facilitates the formation of a propargylamine intermediate. chem-station.com |

Computational Approaches to Reaction Pathway Elucidation and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms involving allenes. rsc.org DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the prediction of reaction outcomes, providing insights that are often difficult to obtain through experimental methods alone.

For reactions of this compound, DFT calculations can be employed to:

Determine the feasibility of different reaction pathways: By calculating the activation energies for various possible routes (e.g., concerted vs. stepwise), the most likely reaction mechanism can be identified. researchgate.netpku.edu.cn

Elucidate the role of catalysts: Computational studies can model the interaction of the substrate with the catalyst, revealing how the catalyst lowers the activation energy and influences the selectivity of the reaction. beilstein-journals.org

Predict stereoselectivity and regioselectivity: The origins of stereochemical and regiochemical control can be understood by comparing the energies of different diastereomeric transition states.

Analyze the electronic structure of intermediates: The nature of bonding and charge distribution in key intermediates can be analyzed to rationalize their reactivity. nih.gov

For example, in the context of a phosphine-catalyzed reaction, DFT could be used to model the initial nucleophilic attack of the phosphine on the allene of this compound, the subsequent proton transfer steps, and the final ring-closing or addition reactions. Similarly, for a transition-metal-catalyzed process, DFT can help to map out the entire catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination steps.

The table below summarizes the application of computational methods in studying reactions of analogous systems.

| Computational Method | Application | Insights Gained |

| DFT | Mechanistic Pathway Analysis | Determination of concerted vs. stepwise pathways and identification of rate-determining steps. researchgate.netpku.edu.cn |

| DFT | Transition State Analysis | Characterization of transition state geometries and calculation of activation energy barriers. beilstein-journals.org |

| DFT | Selectivity Prediction | Rationalization of regio- and stereoselectivity based on transition state energies. |

| NBO Analysis | Electronic Structure Analysis | Understanding charge distribution and bonding in intermediates and transition states. nih.gov |

Despite extensive research, no scientific literature specifically detailing the chemical compound “this compound” within the contexts of stereochemical control, asymmetric synthesis, diastereoselective cycloadditions, enantioselective methodologies, or regioselective considerations could be located. The provided outline requires in-depth analysis and data related to the specific reactions and stereochemical behavior of this compound. In the absence of published research on "this compound," it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the prompt.

General principles of allene chemistry suggest that a compound like this compound would be a reactive substrate in various transformations. The allenal moiety combines the unique reactivity of allenes with the electrophilicity of an α,β-unsaturated aldehyde. This structure would likely participate in cycloaddition reactions, nucleophilic additions, and other transformations with potential for high levels of stereocontrol. However, without specific studies on this particular substrate, any discussion would be purely speculative and would not meet the criteria of a thorough, informative, and scientifically accurate article based on detailed research findings.

Therefore, the following sections of the requested article cannot be completed due to the lack of available data:

Stereochemical Control and Asymmetric Synthesis Involving 2 Benzylbuta 2,3 Dienal

Regioselective Considerations in Allene-Based Annulations and Additions

A comprehensive search of chemical databases and scientific literature did not yield any studies that have investigated the synthesis or reactivity of 2-Benzylbuta-2,3-dienal, precluding the creation of the requested detailed article and data tables.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a novel or uncharacterized compound like 2-Benzylbuta-2,3-dienal, a suite of NMR experiments would be required to confirm its covalent structure and stereochemistry.

Proton (¹H) NMR Analysis for Characterization and Monitoring

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aldehydic proton (CHO) would be expected to appear in the downfield region of the spectrum, typically between δ 9-10 ppm pressbooks.pubopenstax.org. The protons of the benzyl (B1604629) group would likely resonate in the aromatic region (δ 7.0-7.5 ppm), and the benzylic protons (CH₂) would appear further upfield. The allenic protons (=C=CH₂) would have characteristic chemical shifts that could be used for structural confirmation.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | 9.0 - 10.0 | Singlet (s) or Doublet (d) | N/A or small coupling |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) | |

| Allenic H | 4.5 - 5.5 | Multiplet (m) | |

| Benzylic H | 3.5 - 4.0 | Singlet (s) or Doublet (d) |

Note: This table represents predicted values based on general principles of ¹H NMR spectroscopy for similar functional groups and is not based on experimental data for this compound.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the carbonyl carbon of the aldehyde would be highly deshielded, appearing in the range of δ 190-215 ppm libretexts.org. The central carbon of the allene (B1206475) is also characteristically deshielded. The carbons of the benzyl group would appear in the aromatic region (δ 120-140 ppm), with the benzylic carbon appearing at a higher field.

Phosphorus-31 (³¹P) NMR for Catalyst Monitoring and Diastereomeric Ratio Determination

Phosphorus-31 (³¹P) NMR spectroscopy is a specialized technique used when phosphorus-containing reagents or catalysts are involved in a chemical reaction. In the synthesis of this compound, if a phosphine-based catalyst were used, ³¹P NMR could be employed to monitor the catalyst's transformation and integrity throughout the reaction. There is no indication in the available literature of such a synthesis for this specific compound.

Two-Dimensional (2D) NMR Techniques for Stereochemistry Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound. These techniques would be particularly crucial for confirming the structure of a newly synthesized or uncharacterized molecule.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, MS would be used to confirm its molecular weight. Characteristic fragmentation patterns, such as the McLafferty rearrangement or alpha-cleavage for aldehydes, could provide further structural information openstax.orglibretexts.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the region of 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde, and potentially shifted to a lower wavenumber (1685-1710 cm⁻¹) due to conjugation with the allene system pressbooks.puborgchemboulder.com. A characteristic C-H stretching vibration for the aldehyde proton is also expected around 2720 cm⁻¹ libretexts.orgorgchemboulder.com. The C=C=C stretching of the allene group would also produce a characteristic absorption band.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Medium |

| Allene C=C=C Stretch | 1900 - 2000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Sp² C-H Stretch | 3000 - 3100 | Medium |

| Sp³ C-H Stretch | 2850 - 3000 | Medium |

Note: This table represents predicted values based on general principles of IR spectroscopy for similar functional groups and is not based on experimental data for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. springernature.comnih.govwikipedia.org This method is particularly crucial for establishing the absolute stereochemistry of chiral molecules, such as this compound, which possesses axial chirality due to the substituted allene functionality. The arrangement of atoms within a crystal lattice diffracts a beam of X-rays in a unique pattern, which can be mathematically deconvoluted to generate a detailed three-dimensional electron density map of the molecule. nih.govlibretexts.org

For chiral, enantiomerically pure compounds, X-ray crystallography can distinguish between the two possible enantiomers through the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukthieme-connect.de When the X-ray radiation wavelength is near the absorption edge of an atom in the crystal, a small phase shift occurs in the scattered X-rays. thieme-connect.de This effect breaks the inversion symmetry of the diffraction pattern, allowing for the determination of the absolute structure of the crystal and, consequently, the absolute configuration of the molecule it comprises. ed.ac.uk The successful application of this method relies on obtaining a single crystal of suitable quality for diffraction experiments. researchgate.net

While specific X-ray crystallographic data for this compound is not available in the published literature, the following table illustrates the type of crystallographic parameters that would be determined from such an analysis. This hypothetical data is representative of what would be expected for a chiral organic molecule.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O |

| Formula Weight | 158.19 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Calculated Density (g/cm³) | 0.97 |

| R-factor | < 0.05 |

The determination of the space group is a fundamental aspect of the analysis, defining the symmetry elements within the crystal. ed.ac.uk For a chiral, enantiopure compound like this compound, crystallization would be expected to occur in a non-centrosymmetric space group that lacks inversion centers or mirror planes, such as the common Söhncke space group P2₁2₁2₁. ed.ac.uk

The Flack parameter is a critical value refined during the crystallographic analysis that indicates the absolute configuration of the determined structure. researchgate.net A value close to zero for the correct enantiomer confirms the assigned stereochemistry with high confidence.

Beyond absolute stereochemistry, a successful crystallographic analysis of this compound would provide precise information on its molecular conformation in the solid state. This includes key bond lengths, bond angles, and torsion angles, offering insight into the spatial arrangement of the benzyl and aldehyde groups relative to the allene axis. This conformational data is invaluable for understanding intermolecular interactions in the crystal packing and can be used to correlate with theoretical conformational analysis and spectroscopic data.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties. For 2-Benzylbuta-2,3-dienal, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to model its fundamental characteristics. researchgate.netdergipark.org.tr

Electronic Structure: DFT calculations would first determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles for the most stable arrangement of atoms. Key structural parameters would include the lengths of the C=C=C allenic bonds and the C=O bond of the aldehyde group.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

Reactivity Modeling: From the electronic properties derived from DFT, various chemical reactivity descriptors can be calculated. These descriptors help in predicting how this compound would interact with other reagents. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

A hypothetical data table summarizing the kind of results obtained from a DFT study is shown below.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Spin Densities

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to classical Lewis structures. wisc.eduwikipedia.orgq-chem.com This analysis provides a detailed understanding of bonding interactions and electron delocalization within the molecule.

For this compound, NBO analysis would be performed on the DFT-optimized geometry to investigate several key aspects:

Lewis Structure and Hybridization: NBO analysis determines the natural atomic charges, providing insight into the polarity of bonds. It also calculates the hybridization of atomic orbitals that form the bonds (e.g., the sp, sp², sp³ character of the carbon atoms in the allenic and benzyl (B1604629) moieties). q-chem.comnih.gov

A representative data table for an NBO analysis is presented below, showing hypothetical donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π(C=O) | Value |

| π(Benzyl Ring) | π(C=C) (Allene) | Value |

| LP(O) | σ*(C-C) | Value |

Molecular Modeling for Conformational Analysis and Stereochemical Prediction

Due to the presence of single bonds, the benzyl group in this compound can rotate relative to the buta-2,3-dienal moiety. This rotation gives rise to different conformers (spatial arrangements of the atoms) that have different energies. Molecular modeling, particularly conformational analysis using DFT, is used to identify the most stable conformers and the energy barriers for rotation between them. researchgate.net

The process involves a potential energy surface (PES) scan, where the geometry of the molecule is systematically changed by rotating a specific dihedral angle (for example, the angle defining the orientation of the benzyl ring). The energy is calculated at each step, allowing researchers to identify energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states.

For this compound, this analysis would reveal the preferred orientation of the benzyl group. The relative energies of the different conformers would indicate their population distribution at a given temperature. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

A hypothetical data table for a conformational analysis is shown below.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Conformer 1 (Global Minimum) | Angle Value | 0.00 | Value |

| Conformer 2 | Angle Value | Value | Value |

| Transition State | Angle Value | Value | N/A |

Broader Synthetic Utility and Future Research Directions

2-Benzylbuta-2,3-dienal as a Versatile Building Block in Heterocycle Synthesis

The unique molecular architecture of this compound, which combines a reactive aldehyde with a strained allene (B1206475) system, positions it as a highly valuable and versatile building block in the synthesis of heterocyclic compounds. Allenes are known to participate in a wide array of transformations, including cycloadditions, annulations, and cycloisomerizations, making them attractive precursors for complex molecular frameworks. researchgate.netnih.gov The presence of both an electrophilic aldehyde carbon and the electron-rich π-systems of the allene within the same molecule allows for diverse and programmable reaction pathways.

The allene moiety can function as a dipolarophile or a precursor to 1,3-dipoles, facilitating access to five-membered heterocycles through [3+2] cycloaddition reactions. researchgate.net For instance, nucleophile-catalyzed asymmetric [3+2] cycloadditions between allenes and enones have been shown to produce functionalized cyclopentenes, a core structure in many natural products. organic-chemistry.org This reactivity can be extrapolated to the synthesis of nitrogen- or oxygen-containing heterocycles by reacting this compound with appropriate dipolar species. Furthermore, the aldehyde group can serve as a handle for initial condensation reactions, followed by intramolecular cyclization involving the allene, leading to a variety of heterocyclic systems such as pyrimidines, pyridopyrimidines, and benzoquinolines. nih.govnih.gov The utility of similar building blocks, like 2-alkynylbenzaldoximes, which undergo intramolecular cyclization to form isoquinoline (B145761) N-oxides, highlights the potential of bifunctional molecules like this compound in tandem reaction sequences for heterocycle generation. rsc.org

Below is a table summarizing potential heterocyclic syntheses utilizing allene-aldehyde precursors.

| Heterocycle Class | Synthetic Strategy | Role of Allene-Aldehyde | Potential Outcome |

| Dihydropyrroles | Alder-Ene Reaction | Ene component | Atom-economical synthesis of functionalized pyrrolines. acs.org |

| Cyclopentenes | [3+2] Cycloaddition | Dipolarophile | Access to carbocyclic cores for further functionalization. organic-chemistry.org |

| Pyrazoles | Reaction with Diazo Compounds | 1,3-Dipolar Cycloaddition Partner | Formation of five-membered nitrogen-containing heterocycles. |

| Dihydrofurans | Intramolecular Oxa-cyclization | Electrophilic π-system | Synthesis of oxygen-containing heterocycles. |

| Chromenes | Annulation Reactions | Dienophile or Diene Partner | Construction of fused heterocyclic systems. researchgate.net |

Potential Applications in Complex Molecule and Natural Product Synthesis

Allenes are key structural motifs in numerous natural products and serve as versatile intermediates in their total synthesis due to their unique reactivity and stereochemical properties. nih.govnih.gov The axially chiral nature of substituted allenes can be effectively transferred to new stereocenters, making them powerful tools in asymmetric synthesis. nih.gov this compound, as a functionalized allene, holds significant promise for the efficient construction of complex molecular targets.

The dual reactivity of this compound allows for its incorporation into convergent synthetic strategies. The aldehyde can undergo standard transformations such as Wittig reactions, aldol (B89426) additions, or reductive aminations to build side chains, while the allene moiety can be engaged in metal-catalyzed cross-coupling, cycloisomerization, or cycloaddition reactions to construct core cyclic systems. nih.govnih.gov This orthogonal reactivity is highly desirable in the synthesis of architecturally complex natural products like the calphostins, which feature a twisted pentacyclic perylenequinone core and multiple stereocenters. nih.gov The synthesis of such molecules often relies on the strategic assembly of highly functionalized building blocks.

Furthermore, the allene group can be transformed into other valuable functional groups. For example, hydrocyanation of allenes can produce β,γ-unsaturated nitriles with α-all-carbon quaternary centers, which are important structural motifs in biologically active compounds. beilstein-journals.org The application of such a transformation to this compound could provide rapid access to complex synthons for pharmaceutical development. The demonstrated utility of allenes in synthesizing natural products like eleutherobin (B1238929) and zaragozic acid A underscores the potential of allene-aldehydes as precursors in sophisticated synthetic campaigns. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for Allene-Aldehydes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, emphasizing atom economy, energy efficiency, and the use of renewable resources and non-toxic reagents. The synthesis of allene-aldehydes, including this compound, has benefited from these advancements.

A notable green approach for the synthesis of this compound involves the aerobic oxidation of the corresponding alcohol, 2-benzylbuta-2,3-dienol. google.comsci-hub.st This method employs an iron nitrate (B79036)/TEMPO catalyst system and uses molecular oxygen as the terminal oxidant, with water being the only byproduct. google.comsci-hub.stresearchgate.net This process is conducted under mild conditions (room temperature and atmospheric pressure), avoids the use of stoichiometric heavy metal oxidants, and is suitable for large-scale production, making it an environmentally benign and cost-effective alternative to traditional oxidation methods. researchgate.net

Other sustainable trends applicable to allene-aldehyde synthesis and modification include:

Enzymatic Synthesis : Alkene cleaving dioxygenases (ADOs) can oxidatively cleave C=C double bonds to form aldehydes, offering a co-enzyme-free route from renewable starting materials like lignin-derived monomers. rsc.org

Electrosynthesis : Tandem electrochemical-chemical catalysis strategies can be employed for the selective electrooxidation of alcohols to aldehydes. rsc.org These methods can achieve high current densities and allow for the recycling of electrolytes and catalysts, minimizing waste. rsc.org

Mechanochemistry : Solvent-free or liquid-assisted grinding (LAG) methods have been developed for reactions such as the allylation of aldehydes, reducing the reliance on volatile organic solvents. nih.gov

Visible-Light Catalysis : The use of visible light to mediate reactions, such as the synthesis of dihydrobenzofuran chalcogenides, represents a sustainable approach that proceeds under mild conditions. mdpi.com

The following table compares key features of traditional vs. green synthetic approaches for aldehyde synthesis.

| Feature | Traditional Oxidation Methods | Green Aerobic Oxidation google.comsci-hub.stresearchgate.net |

| Oxidant | Stoichiometric heavy metals (e.g., CrO₃, MnO₂) | Catalytic Fe(NO₃)₃/TEMPO with O₂ |

| Byproduct | Metal waste | Water |

| Conditions | Often harsh (strong acids, high temperatures) | Room temperature, atmospheric pressure |

| Solvents | Often chlorinated solvents | Dichloroethane (DCE), with potential for greener alternatives |

| Atom Economy | Low | High |

| Safety | Toxic reagents and waste | Safer reagents, benign byproduct |

Emerging Trends in Allene Chemistry and Organocatalysis for Functional Group Interconversions

The field of allene chemistry is continuously evolving, with the development of novel catalytic systems that enable unprecedented transformations and control over stereochemistry. researchgate.netacs.org Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of allenes, avoiding the use of often toxic and expensive transition metals. nih.govntnu.edu.tw

Chiral Brønsted acids and amines have been successfully employed to catalyze the enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols. nih.gov These catalysts facilitate in-situ generation of reactive intermediates and provide excellent stereocontrol. nih.gov Similarly, chiral phosphines can catalyze asymmetric annulation reactions of allenes, providing access to enantioenriched cyclic structures. ntnu.edu.tw These organocatalytic methods could be applied to racemic precursors of this compound to achieve its synthesis in an enantiomerically pure form or to directly functionalize the allene moiety with high stereoselectivity.

Other emerging trends that are shaping the future of allene chemistry include:

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis : Cooperative catalysis involving organic photosensitizers and NHCs has enabled radical C-H acylation of allenes, providing a new route for functionalization under mild conditions. researchgate.netnih.gov

Dual Catalysis Systems : The combination of photoredox and nickel catalysis has been used for the regio- and diastereoselective allylation of allenes, leading to the formation of valuable homoallylic alcohols. researchgate.net

Copper-Catalyzed Radical Reactions : Copper catalysis has been instrumental in developing methods for the synthesis of allenes through the ring-opening of cyclobutanone (B123998) oxime esters and the enantioselective cyanation of propargylic C-H bonds. nih.gov

These cutting-edge catalytic strategies are expanding the synthetic toolbox for manipulating the unique reactivity of allenes. Future research will likely focus on applying these methods to complex and functionalized substrates like this compound to streamline the synthesis of valuable heterocyclic and natural product-like molecules with high levels of efficiency and stereocontrol.

Q & A

Q. Table 1: Recommended Analytical Conditions for this compound

| Technique | Parameters | Validation Criteria |

|---|---|---|

| HPLC-DAD | Column: C18, 250 × 4.6 mm; Mobile phase: ACN/H₂O (70:30); Flow: 1 mL/min | RSD ≤ 2% for retention time |

| GC-MS | Column: DB-5MS; Temp gradient: 50°C (2 min) → 280°C @ 10°C/min | NIST library match ≥ 85% |

| NMR | Solvent: CDCl₃; Frequency: 400 MHz; Reference: TMS (δ 0 ppm) | Signal-to-noise ratio ≥ 10:1 |

Q. Table 2: Stability Assessment Protocol

| Condition | Test Duration | Analytical Method | Acceptable Degradation |

|---|---|---|---|

| 25°C, air | 30 days | HPLC | ≤ 5% loss of purity |

| 40°C, N₂ | 14 days | GC-MS | ≤ 10% loss of purity |

| -20°C, Ar | 12 months | NMR | No new impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.